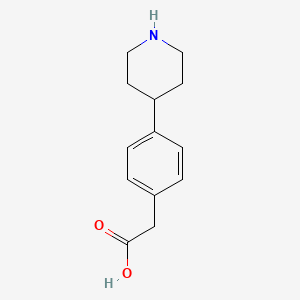

2-(4-(Piperidin-4-yl)phenyl)acetic acid

Description

Significance of Piperidine-Phenylacetic Acid Scaffolds in Research Chemistry

The piperidine (B6355638) ring and the phenylacetic acid core are two structural motifs of immense significance in pharmaceutical sciences. Their combination in a single scaffold creates a versatile platform for chemical exploration.

Piperidine Scaffolds: The piperidine heterocycle is a ubiquitous structural unit in a vast number of natural products and synthetic pharmaceuticals. nih.gov It is one of the most common nitrogen-containing heterocyclic rings found in drug molecules. researchgate.net The prevalence of the piperidine scaffold is attributed to its ability to serve as a key pharmacophore that can interact with biological targets and to its favorable physicochemical properties, which can improve a drug candidate's metabolic stability and bioavailability. researchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, underscoring their broad therapeutic relevance. nih.gov The introduction of chiral piperidine scaffolds into molecules can enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. researchgate.net

Phenylacetic Acid Scaffolds: Phenylacetic acid and its derivatives also represent a versatile class of compounds with a wide spectrum of biological activities. mdpi.comwikipedia.org Phenylacetic acid itself is a known plant auxin and antimicrobial agent. wikipedia.org In medicinal chemistry, this scaffold is a key component in the synthesis of various pharmaceutical drugs, including the anti-inflammatory drug diclofenac and penicillin G. wikipedia.org The incorporation of a phenylacetic acid moiety into potential therapeutic agents can confer new biological properties and is a common strategy in drug design. inventivapharma.com

The combination of these two privileged structures into a piperidine-phenylacetic acid scaffold results in a molecule with multiple functional points for chemical modification, making it a highly attractive building block for creating libraries of compounds for biological screening.

Role of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid as a Research Intermediate and Scaffold

This compound serves as a crucial research intermediate, a compound that is a stepping stone in the synthesis of a final target molecule. Its chemical structure is bifunctional, featuring a carboxylic acid group and a secondary amine within the piperidine ring, which are reactive sites for further chemical elaboration.

This compound is particularly noted for its application as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are innovative bifunctional molecules designed to co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, as its length, rigidity, and chemical nature influence the formation and stability of the key ternary complex (target protein-PROTAC-E3 ligase), which is essential for the degradation of the target protein. This compound provides a structurally rigid yet conformationally adaptable linker scaffold, which can be crucial for optimizing the drug-like properties of PROTACs. sigmaaldrich.com

Below are the key chemical properties of the hydrochloride salt of this compound, which is a common form used in research.

| Identifier | Value |

|---|---|

| CAS Number | 34033-52-8 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₈ClNO₂ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 255.74 g/mol sigmaaldrich.comsigmaaldrich.com |

| Form | Powder sigmaaldrich.comsigmaaldrich.com |

| Functional Groups | Carboxylic Acid, Secondary Amine sigmaaldrich.comsigmaaldrich.com |

| InChI Key | FNOBOFAOAPCDCL-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Scope and Academic Relevance of the Compound's Investigation

The academic and industrial interest in this compound is primarily linked to its role in targeted protein degradation, a rapidly advancing frontier in drug discovery. Research involving this compound is focused on leveraging its properties as a linker to synthesize novel PROTACs for a wide range of therapeutic targets, including those previously considered "undruggable."

The scope of investigation includes:

Synthesis of PROTAC Libraries: Using the compound as a scaffold to create diverse libraries of PROTACs by attaching various target-binding and E3 ligase-binding moieties.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the linker, derived from this scaffold, affect the efficacy, selectivity, and pharmacokinetic properties of the resulting protein degraders. The incorporation of rigidity into the linker region may impact the 3D orientation of the degrader and thus the crucial ternary complex formation. sigmaaldrich.com

Development of Novel Synthetic Methodologies: The general importance of piperidine-containing compounds fuels ongoing academic research into new and efficient methods for synthesizing substituted piperidines and related scaffolds. nih.gov

The academic relevance is high due to the potential of targeted protein degradation to offer new therapeutic strategies for various diseases, including cancers and neurodegenerative disorders. The study of molecules like this compound is fundamental to advancing this innovative therapeutic modality.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(4-piperidin-4-ylphenyl)acetic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9H2,(H,15,16) |

InChI Key |

NNEMFYBBDQWTJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Piperidin 4 Yl Phenyl Acetic Acid and Its Precursors

Retrosynthetic Analysis of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meairitilibrary.comias.ac.in

Identification of Key Disconnection Points

The primary disconnection points for this compound are the C-C bond between the phenyl and piperidine (B6355638) rings, and the C-C bond of the acetic acid side chain. A functional group interconversion (FGI) can also be considered for the carboxylic acid group, envisioning it arising from a less reactive precursor like an ester or nitrile.

Proposed Synthetic Fragments and Precursors

Based on these disconnections, two primary retrosynthetic pathways emerge:

Pathway A: Disconnection of the Phenyl-Piperidine Bond. This approach breaks the molecule into a piperidine-containing fragment and a phenylacetic acid derivative. The key precursors would be a suitable 4-substituted piperidine and a phenylacetic acid derivative bearing a reactive group (e.g., a boronic acid or a halide) at the 4-position. To prevent unwanted side reactions, the piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.

Pathway B: Building the Acetic Acid Side Chain onto a Pre-formed Phenyl-Piperidine Core. This strategy involves first synthesizing the 4-phenylpiperidine (B165713) core and then introducing the acetic acid moiety. This could be achieved through various methods, such as the Heck reaction or by converting a different functional group already present on the phenyl ring.

Established Synthetic Routes to the Core Structure

The formation of the bond between the phenyl and piperidine rings is a critical step in the synthesis of this compound. Several robust methods have been established for this transformation.

Coupling Strategies for Phenyl-Piperidine Linkage

Modern organic synthesis offers powerful tools for the construction of C(sp²)-C(sp³) bonds, which are central to the assembly of the 4-arylpiperidine scaffold.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds. nih.govnih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a particularly effective strategy. harvard.edunih.govrsc.org

In the context of synthesizing the precursor to this compound, this would typically involve the coupling of a protected 4-piperidineboronic acid or ester with a 4-halophenylacetic acid derivative. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromophenylacetic acid methyl ester | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene (B28343)/Water | 85 |

| Methyl 2-(4-iodophenyl)acetate | N-Boc-piperidine-4-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 92 |

| Ethyl 2-(4-bromophenyl)acetate | 1-(tert-Butoxycarbonyl)piperidine-4-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 88 |

This table is illustrative and compiled from typical conditions reported for similar Suzuki-Miyaura reactions.

Another powerful palladium-catalyzed method is the Negishi coupling, which utilizes an organozinc reagent. nih.govwikipedia.orgnih.govorganic-chemistry.orgyoutube.com This reaction is known for its high functional group tolerance and can be a valuable alternative for constructing the phenyl-piperidine linkage. whiterose.ac.uk

Nucleophilic substitution reactions provide a classical yet effective approach to forming the phenyl-piperidine bond. This can be achieved through two main variations:

Nucleophilic attack of a piperidine derivative on an activated aromatic ring: In this scenario, an N-protected 4-halopiperidine can react with a phenylacetic acid derivative where the phenyl ring is activated towards nucleophilic aromatic substitution (SNA_r). This typically requires the presence of strong electron-withdrawing groups on the aromatic ring.

Nucleophilic attack of a phenyl anion equivalent on a piperidine electrophile: A more common approach involves the reaction of an organometallic phenylacetic acid derivative (acting as a nucleophile) with an N-protected 4-piperidone (B1582916) or a derivative with a good leaving group at the 4-position.

While generally less versatile than palladium-catalyzed methods, nucleophilic substitution can be a straightforward and cost-effective option for certain substrates. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Substitution for 4-Arylpiperidine Synthesis

| Piperidine Derivative | Phenyl Derivative | Reaction Type | Conditions | Yield (%) |

| N-Boc-4-piperidone | 4-Lithiophenylacetic acid derivative | Nucleophilic Addition | THF, -78 °C to rt | 75 |

| N-Boc-4-methanesulfonylpiperidine | (4-(Methoxycarbonylmethyl)phenyl)magnesium bromide | Grignard Reaction | THF, 0 °C to rt | 68 |

| 4-Hydroxy-N-Boc-piperidine | 4-Fluorophenylacetonitrile (activated for SNA_r) | SNA_r | NaH, DMF, 100 °C | 55 |

This table is illustrative and compiled from typical conditions reported for similar nucleophilic substitution reactions.

Formation of the Acetic Acid Moiety

The introduction of the acetic acid group (–CH₂COOH) onto the phenyl ring is a critical step that can be achieved through several established synthetic routes. These methods often begin with a functionalized benzene (B151609) derivative, such as a benzyl (B1604629) halide or a toluene derivative.

One common pathway involves the carbonylation of benzyl halides. researchgate.netresearchgate.net For instance, 2,4-dichlorobenzyl chloride can be converted to 2,4-dichlorophenylacetic acid in high yield (up to 95%) using carbon monoxide in the presence of a palladium catalyst like bistriphenylphosphine palladium dichloride and a phase-transfer catalyst. researchgate.net This method provides a direct and effective means of preparing phenylacetic acid derivatives from corresponding benzyl chlorides under relatively mild conditions. researchgate.net

Another versatile strategy begins with a substituted toluene. The methyl group is first halogenated, typically using N-bromosuccinimide (NBS), to form a benzyl bromide. mdpi.com This intermediate is then converted to a benzyl nitrile via a reaction with a cyanide salt, such as potassium cyanide (KCN). mdpi.com The final step is the hydrolysis of the nitrile group to the carboxylic acid, which can be accomplished under acidic conditions, for example, by refluxing with hydrobromic acid in acetic acid, to yield the desired phenylacetic acid derivative. mdpi.com A modification of this hydrolysis step uses titanium(IV) chloride (TiCl₄) as a catalyst in the presence of aqueous HCl, which allows for the conversion of primary amides (which can be formed from nitriles) to carboxylic acids under mild conditions. mdpi.com

Piperidine Ring Synthesis and Functionalization

The piperidine ring is a prevalent nitrogen-containing heterocycle in pharmaceuticals. chemrxiv.org Its synthesis can be accomplished through the creation of the ring from an acyclic precursor (cyclization) or by the reduction of a pre-existing aromatic pyridine (B92270) ring. proquest.com

Intramolecular cyclization represents a powerful strategy for constructing the piperidine skeleton from open-chain molecules. nih.gov A variety of methods exist, categorized by the type of bond formation and the catalyst or reagents employed. nih.govresearchgate.net

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and nickel, are used to catalyze intramolecular coupling reactions to form heterocyclic scaffolds like piperidines. researchgate.net

Electrophilic and Radical Cyclization: These methods involve the attack of a nitrogen-centered nucleophile or radical on an internal double bond or other functional group to close the ring. nih.gov For example, 1,6-enynes can undergo intramolecular radical cyclization, initiated by triethylborane, to form polysubstituted piperidines. nih.gov

Aza-Michael Reaction: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound to form the six-membered ring. nih.gov

Electroreductive Cyclization: This green chemistry approach uses an electric current to induce cyclization. The process can be performed efficiently in a flow microreactor, reacting imines with terminal dihaloalkanes to produce piperidine derivatives in good yields without the need for toxic reagents. nih.govbeilstein-journals.org

Dieckmann Condensation: This classic method is frequently used to synthesize 4-piperidones, which are versatile intermediates. The process typically involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular base-catalyzed condensation, hydrolysis, and decarboxylation. dtic.mil

The catalytic hydrogenation of substituted pyridines is one of the most common and direct methods for synthesizing the corresponding piperidine derivatives. proquest.comasianpubs.org This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org

A range of catalysts have been developed for this transformation, each with specific advantages regarding efficiency, selectivity, and tolerance to other functional groups.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is effective for the hydrogenation of various substituted pyridines. asianpubs.org The reaction is typically carried out in glacial acetic acid as a protic solvent under hydrogen pressures of 50 to 70 bar at room temperature. asianpubs.org This method has been used to synthesize derivatives such as 2-methylpiperidine (B94953) and 3-phenylpiperidine. asianpubs.org

Rhodium (Rh): Carbon-supported rhodium catalysts have been used in the electrocatalytic hydrogenation of pyridine. nih.govacs.org This modern technique allows the reaction to proceed at ambient temperature and pressure, offering a more energy-efficient alternative to traditional high-pressure thermochemical methods. nih.govresearchgate.net Quantitative conversion of pyridine to piperidine with a 98% yield has been achieved using this system. nih.govacs.org

Iridium (Ir): A robust iridium(III)-catalyzed ionic hydrogenation process has been developed that shows remarkable tolerance for sensitive functional groups. chemrxiv.org This method can successfully reduce pyridines containing nitro, azido, bromo, and cyano groups without affecting them, providing access to a wide array of multi-substituted piperidines in high yields. chemrxiv.org

The choice of catalyst and reaction conditions can be tailored to the specific substrate to achieve the desired piperidine product.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Conditions | Solvent | Pressure | Temperature | Key Features |

|---|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ gas | Glacial Acetic Acid | 50-70 bar | Room Temp | Effective for various substituted pyridines. asianpubs.org |

| Rhodium on Carbon (Rh/C) | Electrocatalytic | Water | Ambient | Ambient | High energy efficiency; mild conditions. nih.govacs.org |

| Iridium(III) Complex | Ionic Hydrogenation (H₂) | Methanol | 50 bar | Room Temp | Excellent functional group tolerance (nitro, bromo, cyano). chemrxiv.org |

Synthesis of Key Intermediates

For coupling with a piperidine derivative, the phenylacetic acid moiety must possess a reactive group, such as a halogen or a boronic acid, typically at the 4-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. inventivapharma.com

A synthetic strategy might involve a Suzuki reaction between an aryl boronic acid and an alkyl halide (a Csp²-Csp³ coupling). inventivapharma.com For example, a 4-bromophenylacetic acid ester can be coupled with a suitable piperidine-containing boronic ester. Alternatively, a boronic acid derivative of phenylacetic acid can be prepared and coupled with a 4-halopiperidine derivative. The synthesis of the required aryl boronic esters can be achieved from the corresponding anilines. inventivapharma.com The phenylacetic acid derivatives themselves are important starting materials for a range of therapeutic agents. inventivapharma.com

The key piperidine intermediate required is one substituted at the 4-position with a group that can participate in a cross-coupling reaction to form the C-C bond with the phenyl ring. A common precursor is a 4-arylpiperidine.

One method to construct this linkage is through the conjugate addition of a phenylboronic acid to an α,β-unsaturated ketone precursor, such as a dihydropyridin-4(1H)-one. nih.gov This establishes the crucial bond between the 4-position of the eventual piperidine ring and the phenyl group. Subsequent chemical modifications are then performed to complete the synthesis. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Molecule |

| 2,4-Dichlorobenzyl chloride | Phenylacetic Acid Precursor |

| 2,4-Dichlorophenylacetic acid | Phenylacetic Acid Derivative |

| N-bromosuccinimide (NBS) | Reagent (Bromination) |

| Potassium cyanide (KCN) | Reagent (Cyanation) |

| Titanium(IV) chloride (TiCl₄) | Catalyst (Hydrolysis) |

| Triethylborane | Reagent (Radical Initiator) |

| Platinum(IV) oxide (PtO₂) | Catalyst (Hydrogenation) |

| Pyridine | Piperidine Precursor |

| 2-Methylpiperidine | Substituted Piperidine |

| 3-Phenylpiperidine | Substituted Piperidine |

| Phenylboronic acid | Reagent (Coupling) |

| Dihydropyridin-4(1H)-one | Piperidine Precursor |

Protective Group Strategies for Amine and Carboxyl Functions

The strategic use of protecting groups is fundamental to the successful synthesis of this compound. These groups temporarily mask the reactive secondary amine of the piperidine ring and the carboxylic acid of the phenylacetic acid moiety, preventing them from interfering with the C-C bond formation and other reactions.

Amine Protection: The secondary amine in the piperidine ring is nucleophilic and can lead to side reactions during synthesis. To circumvent this, it is typically protected with an electron-withdrawing group. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the piperidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is valued for its stability under a wide range of reaction conditions, including the basic media often used in Suzuki couplings, and its straightforward removal under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in dioxane). dtic.mil Another option is the carboxybenzyl (Cbz) group, which is also stable but typically removed under different conditions, such as hydrogenolysis. organic-chemistry.org

Carboxyl Protection: The carboxylic acid group is generally protected as an ester, such as a methyl or ethyl ester. This prevents the acidic proton from interfering with organometallic reagents or basic catalysts used in coupling reactions. Esterification can be achieved through standard methods like Fischer esterification. The ester group is typically removed in a final step through saponification (hydrolysis under basic conditions, e.g., with sodium hydroxide), followed by acidification to yield the carboxylic acid.

An orthogonal protecting group strategy is often employed, where the chosen groups for the amine and carboxyl functions can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis if needed. researchgate.net For instance, the Boc group (acid-labile) and a methyl ester (base-labile) form an effective orthogonal pair.

Reaction Conditions and Optimization Parameters

The efficiency and success of synthesizing this compound, particularly via Suzuki-Miyaura cross-coupling, are highly dependent on the careful control and optimization of various reaction parameters. These include the choice of solvent, temperature, pressure, and catalyst system, all of which are crucial for maximizing product yield and minimizing impurities.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it must facilitate the dissolution of diverse reactants, including organic halides, organoboron compounds, and inorganic bases. The Suzuki reaction is often performed in biphasic (organic/aqueous) or single organic solvent systems. harvard.edu

Commonly used solvents include:

Aprotic Solvents: Dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently employed. researchgate.netnih.gov

Biphasic Systems: Mixtures such as toluene/water or DMF/water are effective. The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron reagent for transmetalation. researchgate.netnih.gov

Alcohols: Solvents like ethanol (B145695) and propanol (B110389) have been shown to give high yields in shorter reaction times for certain substrates. researchgate.net

The reaction medium's polarity and ability to form two phases can significantly impact reaction rates and yields. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can sometimes be beneficial in biphasic systems to facilitate the transfer of reactants between the aqueous and organic layers. researchgate.net

| Solvent System | Typical Reactants | Key Advantages |

|---|---|---|

| Dioxane/Water | Aryl bromides, boronic esters | Good solubility for many substrates; widely used. |

| DMF/Water | Aryl halides, arylboronic acids | High boiling point allows for higher reaction temperatures. nih.gov |

| Toluene/Water | Electron-rich arylboronic esters | Effective for specific substrate combinations; allows for easy separation. |

| THF | General Suzuki coupling | Lower boiling point, suitable for reactions at moderate temperatures. |

Temperature and Pressure Control in Reaction Pathways

Temperature is a critical parameter for controlling reaction kinetics and selectivity. Suzuki coupling reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. researchgate.netresearchgate.net However, the optimal temperature is substrate-dependent. For highly reactive substrates, such as those involving aryl iodides, reactions may proceed efficiently at room temperature, especially with highly active catalyst systems. organic-chemistry.org

Temperature Optimization:

Low Temperatures: Insufficient temperature can lead to very slow or incomplete reactions.

Optimal Temperatures: An optimal temperature (e.g., 80-90 °C) often provides the best balance between reaction rate and catalyst stability, maximizing yield. nih.govresearchgate.net

High Temperatures: Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, such as deboronation of the boronic acid or homocoupling of reactants. researchgate.net

Pressure is generally not a critical variable for Suzuki coupling reactions performed in the liquid phase and is typically maintained at atmospheric pressure. However, ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. researchgate.netresearchgate.net

Catalyst Selection and Ligand Design

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The active catalytic species is a Pd(0) complex, which can be introduced directly, such as with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or generated in situ from a Pd(II) precatalyst like palladium(II) acetate (B1210297) [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. organic-chemistry.orgresearchgate.net

Ligand Design: The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for the efficiency of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand. More electron-rich and sterically bulky phosphines, such as tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and SPhos, often provide higher catalytic activity, especially for less reactive substrates like aryl chlorides. organic-chemistry.org Josiphos-type ligands (e.g., CyPF-t-Bu) have also shown exceptional activity and longevity. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable and highly active palladium complexes, making them excellent for challenging coupling reactions. organic-chemistry.org

The choice of catalyst and ligand is often screened to find the optimal combination for the specific coupling partners involved in the synthesis of the this compound precursor.

| Catalyst/Precatalyst | Common Ligand(s) | Typical Substrates |

|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (integrated) | Aryl iodides and bromides |

| Pd(OAc)₂ | PPh₃, SPhos, PCy₃ | Aryl bromides and triflates organic-chemistry.org |

| PdCl₂(dppf) | dppf (integrated) | Aryl bromides, boronic esters organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl bromides and chlorides organic-chemistry.org |

Yield Enhancement and Side Product Minimization Strategies

Maximizing the yield of the desired product while minimizing the formation of impurities is a key goal in synthetic optimization. Several strategies can be employed to achieve this.

Yield Enhancement:

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). Cesium carbonate is often more effective for difficult couplings due to its higher solubility and basicity. researchgate.net

Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the organoboron reagent can help drive the reaction to completion. researchgate.net

Reaction Time: Monitoring the reaction by techniques like TLC or LC-MS ensures it is stopped once the starting material is consumed, preventing potential degradation of the product.

Microwave Irradiation: Using a microwave reactor can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating. mdpi.com

Side Product Minimization:

Homocoupling: A common side reaction is the coupling of two boronic acid molecules. This can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen and by adding the palladium catalyst last to a mixture of the other reagents. yonedalabs.com

Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often promoted by impurities in the solvent or reagents and can be suppressed by using pure materials. yonedalabs.com

Protodeboronation: The boronic acid can react with protons (from water or other sources) to cleave the C-B bond. This is often minimized by using a suitable base and avoiding overly acidic conditions. harvard.edu

Careful execution, including thorough degassing of the reaction mixture with an inert gas and using high-purity reagents and solvents, is paramount to minimizing these side reactions and achieving a high yield of the desired coupled product. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 4 Piperidin 4 Yl Phenyl Acetic Acid

Transformations of the Carboxylic Acid Moiety

The phenylacetic acid portion of the molecule is amenable to several classical carboxylic acid transformations, providing access to esters, amides, and products of decarboxylation.

Esterification of the carboxylic acid group in 2-(4-(Piperidin-4-yl)phenyl)acetic acid can be achieved through various methods, most commonly via acid-catalyzed reaction with an alcohol. researchgate.netmasterorganicchemistry.com This reaction, known as Fischer esterification, typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of an excess of the alcohol helps to drive the equilibrium towards the ester product. masterorganicchemistry.com

Alternatively, heterogeneous catalysts such as Amberlyst-15, a cation-exchange resin, offer a more environmentally benign approach. researchgate.netgcsu.edu These solid-supported acid catalysts can be easily removed from the reaction mixture by filtration, simplifying purification. gcsu.edunih.gov Studies on phenylacetic acid have shown high yields (around 80%) when using Amberlyst-15 with the alcohol reactant also serving as the solvent at elevated temperatures (e.g., 110°C). researchgate.net

Table 1: Representative Esterification Conditions for Phenylacetic Acid Derivatives

| Catalyst | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (catalytic) | Excess ROH | Reflux | Good to Excellent | masterorganicchemistry.com |

| Amberlyst-15 (10 mol%) | Excess ROH (as solvent) | 110°C | ~80% | researchgate.net |

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

The formation of an amide bond from the carboxylic acid group is a fundamental transformation, often employed in the synthesis of biologically active molecules. researchgate.netnih.gov Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures (greater than 180°C) to overcome the formation of a stable ammonium-carboxylate salt. nih.gov

A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid. nih.govluxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com To suppress side reactions and reduce potential racemization, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often included. luxembourg-bio.com Nickel chloride (NiCl₂) has also been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamines in toluene (B28343), providing moderate to excellent yields without the need for a drying agent. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Additive (Optional) | Byproduct | Key Feature | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | HOBt | Dicyclohexylurea (DCU) | Insoluble byproduct, easy removal | luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | Water-soluble urea | Easy workup | luxembourg-bio.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be induced under various conditions. Phenylacetic acids can undergo oxidative decarboxylation to yield aldehydes or ketones. aacmanchar.edu.inorganic-chemistry.org For instance, using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a catalytic amount of sodium azide (B81097) can convert phenylacetic acid to benzaldehyde (B42025) in high yield at room temperature. organic-chemistry.org Another method involves using Oxone and a catalytic amount of iodobenzene (B50100) to generate an active iodine(III) species in situ, which then promotes the oxidative decarboxylation. aacmanchar.edu.in

Copper-catalyzed oxidative decarboxylation has also been reported, where phenylacetic acids react with compounds like benzothiazoles in the presence of a copper(II) catalyst and oxygen as the sole oxidant. organic-chemistry.org This process is believed to proceed through the formation of an aldehyde intermediate from the phenylacetic acid. organic-chemistry.org Non-oxidative, ketonic decarboxylation can also occur, where phenylacetic acid condenses with itself to form dibenzyl ketone. wikipedia.org

Table 3: Methods for Decarboxylation of Phenylacetic Acids

| Reagent/Catalyst | Product Type | Conditions | Reference |

|---|---|---|---|

| (Diacetoxyiodo)benzene, NaN₃ | Aldehyde | Acetonitrile (B52724), Room Temp | organic-chemistry.org |

| Iodobenzene, Oxone | Aldehyde/Ketone | Aqueous Acetonitrile, Room Temp | aacmanchar.edu.in |

| Cu(OAc)₂, O₂ | Arylation Product (via Aldehyde) | DMSO, 130°C | organic-chemistry.org |

Modifications of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of various substituents through N-alkylation, N-acylation, and nucleophilic substitution reactions.

N-alkylation of the piperidine nitrogen can be accomplished by reacting it with alkyl halides. sciencemadness.org The reaction is a nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. sciencemadness.org Reductive amination provides an alternative route, where the piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent such as an acid chloride or an acid anhydride. nih.gov These reactions are generally rapid and efficient, often performed in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. nih.gov This reaction forms a stable amide bond, linking a new acyl group to the piperidine ring.

Table 4: Conditions for N-Alkylation and N-Acylation of Piperidines

| Reaction Type | Reagent | Base/Reducing Agent | Solvent | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | DMF, Acetonitrile | sciencemadness.org |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloroethane | sciencemadness.org |

| N-Acylation | Acid Chloride | Triethylamine | Dichloromethane | nih.gov |

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, capable of participating in a variety of nucleophilic substitution reactions. nih.gov Beyond simple alkylation, it can react with a range of electrophiles. For example, it can participate in SɴAr (Nucleophilic Aromatic Substitution) reactions with activated aryl halides, where the piperidine displaces a leaving group on an electron-deficient aromatic ring. nih.gov The reactivity in these reactions is influenced by the nature of the leaving group and the solvent. nih.gov The piperidine nitrogen can also open strained rings like epoxides and aziridines, or react with Michael acceptors in conjugate addition reactions. These transformations allow for the introduction of more complex functional groups onto the piperidine ring, significantly expanding the molecular diversity accessible from the parent compound.

Reactions Involving the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents already present on the benzene (B151609) ring influence both the rate and the position of the incoming electrophile. wikipedia.org In the case of this compound, the ring is substituted with an alkyl group (the piperidin-4-yl moiety) and an acetic acid group.

The alkyl group is generally considered to be an activating group and an ortho-, para-director due to its electron-donating inductive effect. wikipedia.org Conversely, the acetic acid group, with its electron-withdrawing carboxylic acid function, is a deactivating group and a meta-director. lkouniv.ac.in The interplay of these two opposing electronic effects will determine the regioselectivity of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. lkouniv.ac.in

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

The precise conditions and outcomes of these reactions on this compound would require specific experimental investigation, as the directing effects of the existing substituents are in opposition.

While direct functionalization of the phenyl ring through electrophilic substitution is one approach, another strategy involves the interconversion of functional groups that might be introduced onto the ring. organic-chemistry.org For instance, a nitro group introduced via nitration can be reduced to an amino group (-NH₂). compoundchem.com This amino group can then undergo a variety of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of other functionalities.

Similarly, a sulfonic acid group can be converted to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides and other derivatives. lkouniv.ac.in The carboxylic acid group of the acetic acid moiety can also be a handle for further transformations, although this falls outside the scope of reactions directly on the phenyl ring. vanderbilt.edu

Redox Chemistry of the Compound

The redox chemistry of this compound involves the oxidation and reduction of its constituent functional groups.

The piperidine ring and the acetic acid side chain are the most likely sites for oxidation. The secondary amine of the piperidine ring can be oxidized to various products, including hydroxylamines or nitroxide radicals, under specific conditions. More vigorous oxidation can lead to the formation of amides (lactams) or even ring cleavage. researchgate.net For example, oxidation of similar piperidine-containing compounds with reagents like bromine in acetic acid has been reported to yield piperidin-2-ones. researchgate.net

The phenylacetic acid moiety can also undergo oxidation. The benzylic position (the carbon atom of the acetic acid group attached to the phenyl ring) is susceptible to oxidation, potentially leading to the formation of a ketone or cleavage of the C-C bond to form benzoic acid under harsh conditions. scholarsresearchlibrary.com The choice of oxidizing agent and reaction conditions is crucial to control the selectivity of the oxidation. qub.ac.uk

The primary sites for reduction in this compound are the carboxylic acid group and the phenyl ring. The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-(piperidin-4-yl)phenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via a two-step process involving esterification followed by reduction. researchgate.net Milder reducing agents, such as sodium borohydride, may require activation of the carboxylic acid, for example, by conversion to a mixed anhydride. researchgate.net

Reduction of the phenyl ring, known as aromatic ring reduction, is more challenging and typically requires more forceful conditions, such as catalytic hydrogenation at high pressure and temperature. This would lead to the formation of 2-(4-(piperidin-4-yl)cyclohexyl)acetic acid. The piperidine ring itself is already saturated and therefore not susceptible to further reduction under standard conditions. organic-chemistry.org A synthesis of phenylacetic acids has been developed through the iodide-catalyzed reduction of mandelic acids. nih.gov

Advanced Analytical Characterization Techniques for 2 4 Piperidin 4 Yl Phenyl Acetic Acid

Spectroscopic Analysis

Spectroscopic methods provide foundational information regarding the molecular structure and composition of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the piperidine (B6355638) ring, and the methylene (B1212753) protons of the acetic acid moiety. The aromatic protons typically appear as multiplets in the downfield region (around 7.0-7.5 ppm). The protons on the piperidine ring would likely show complex splitting patterns in the aliphatic region (around 1.5-3.5 ppm) due to their diastereotopic nature and coupling with adjacent protons. The methylene protons of the acetic acid group are expected to appear as a singlet at approximately 3.6 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (around 170-180 ppm). The aromatic carbons would appear in the range of 120-140 ppm. The carbons of the piperidine ring and the methylene carbon of the acetic acid group would be found in the upfield region (typically between 20-60 ppm). hmdb.caresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | ~175-180 |

| Phenyl (Aromatic CH) | ~7.1-7.3 (multiplet) | ~128-130 |

| Phenyl (Quaternary C) | - | ~135-145 |

| Acetic Acid (-CH₂-) | ~3.6 (singlet) | ~40-45 |

| Piperidine (CH adjacent to NH) | ~2.9-3.2 (multiplet) | ~45-50 |

| Piperidine (other CH₂) | ~1.6-1.9 (multiplet) | ~30-35 |

| Piperidine (CH attached to phenyl) | ~2.6-2.8 (multiplet) | ~40-45 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₇NO₂), the expected exact mass can be calculated and compared with the experimental value.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: A neutral loss of 45 Da (COOH) is a characteristic fragmentation for carboxylic acids. libretexts.org

Cleavage of the piperidine ring: The piperidine ring can undergo ring-opening or fragmentation, leading to characteristic ions.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the acetic acid methylene group can also occur. miamioh.edu

The specific fragmentation pattern can be elucidated using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization. uab.edu

Interactive Data Table: Expected Key Mass Fragments of this compound

| Fragment (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Protonated molecule |

| [M-H]⁻ | Deprotonated molecule |

| [M-45]⁺ | Loss of COOH |

| Various | Fragments from piperidine ring cleavage |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid. scielo.org.za

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹. scielo.org.zanih.gov

N-H stretch: A moderate band in the 3200-3500 cm⁻¹ region can be attributed to the N-H stretching of the secondary amine in the piperidine ring.

C-N stretch: The C-N stretching vibration of the piperidine ring would appear in the fingerprint region (around 1000-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions. The symmetric stretching of the C-C bonds in the piperidine ring would also be Raman active. kurouskilab.comnih.govresearchgate.net

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Moderate |

| Aromatic C-H | >3000 | Strong |

| Aliphatic C-H | <3000 | Strong |

| N-H (Amine) | 3200-3500 | Moderate |

| Aromatic C=C | 1450-1600 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring in this compound is the primary chromophore. It is expected to exhibit characteristic absorption bands in the ultraviolet region, typically around 250-270 nm, corresponding to π→π* transitions of the aromatic system. scielo.org.zaresearchgate.netnih.gov The presence of the piperidine and acetic acid groups may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted benzene (B151609).

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantitative analysis of pharmaceutical compounds like this compound.

A reversed-phase HPLC method would be most suitable for this compound. A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govsielc.comsigmaaldrich.com Detection is typically performed using a UV detector set at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm).

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the target compound from potential impurities, such as starting materials, byproducts, or degradation products. Method validation would be necessary to ensure its accuracy, precision, linearity, and robustness.

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct GC analysis is challenging. The presence of a carboxylic acid and a secondary amine group necessitates a derivatization step to convert the molecule into a more volatile and thermally stable form.

Common derivatization methods include esterification of the carboxylic acid group and acylation of the piperidine nitrogen. For instance, reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can silylate both functional groups, increasing the compound's volatility for GC analysis.

Once derivatized, GC coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be employed. GC-MS is particularly useful as it provides structural information, aiding in the unequivocal identification of the compound and any related impurities. nih.gov A patent related to the analysis of piperidine impurities in pharmaceutical samples highlights the utility of headspace GC for volatile related substances, a technique that could be adapted for specific process-related impurities in the synthesis of the target compound. google.com

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-550 m/z |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Individuality Confirmation

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and confirming the purity and identity of a compound. aga-analytical.com.plamazonaws.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. mdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials and a reference standard of the product. The plate is then developed in a sealed chamber with an appropriate mobile phase. The choice of eluent is critical for achieving good separation. For compounds with both basic (piperidine) and acidic (carboxylic acid) functional groups, a polar solvent system, often with additives like acetic acid or triethylamine (B128534), is required to obtain well-defined spots. chemistryhall.com

After development, the spots are visualized, commonly under UV light (at 254 nm) where the aromatic phenyl ring will quench the fluorescence. fishersci.com Staining with reagents such as potassium permanganate (B83412) or ninhydrin (B49086) can also be used for visualization. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. Comparing the Rf value of the product spot to a known standard confirms its identity. The absence of starting material spots indicates reaction completion, while the presence of other spots signifies impurities. chemistryhall.com

Table 2: Example TLC Systems for Analysis

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Purpose |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1 v/v) + 0.5% Acetic Acid | UV (254 nm) | Monitoring reaction progress, assessing product purity. |

| Silica Gel 60 F254 | Ethyl Acetate (B1210297):Hexane:Triethylamine (5:4:1 v/v/v) | Potassium Permanganate Stain | Confirming presence of the amine functionality. |

| Alumina | Chloroform:Ethanol (B145695) (10:1 v/v) | Iodine Vapor | Alternative system for purity confirmation. mdpi.com |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to confirm the empirical formula and, by extension, the molecular formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed structure. A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition and purity.

For this compound, the molecular formula is C13H17NO2, with a molecular weight of 219.28 g/mol . For its hydrochloride salt, the formula is C13H18ClNO2 and the molecular weight is 255.74 g/mol . sigmaaldrich.com The theoretical elemental composition can be precisely calculated from these formulas.

Table 3: Elemental Composition of this compound

| Element | Theoretical % |

| Carbon (C) | 71.21% |

| Hydrogen (H) | 7.81% |

| Nitrogen (N) | 6.39% |

| Oxygen (O) | 14.59% |

The experimental results from an elemental analyzer should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the elemental integrity of the synthesized compound.

Advanced Characterization for Solid State Analysis (e.g., X-ray Diffraction)

The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. Powder X-ray Diffraction (PXRD) is a primary and non-destructive technique for analyzing the solid-state nature of crystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline form, making it invaluable for identifying polymorphs (different crystal structures of the same compound), solvates, and hydrates. americanpharmaceuticalreview.com

In the context of this compound, PXRD would be used to:

Confirm Crystalline Nature: Differentiate between crystalline and amorphous solid forms.

Identify Polymorphs: Each polymorphic form will produce a distinct diffraction pattern, characterized by unique peak positions (in degrees 2θ) and relative intensities.

Assess Phase Purity: The presence of peaks corresponding to an undesired polymorph or other crystalline impurity can be detected.

Monitor Stability: PXRD can track changes in the crystalline form of the material under various stress conditions (e.g., heat, humidity), which is crucial for formulation development and storage. americanpharmaceuticalreview.com

While single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, PXRD is more commonly used for routine analysis and quality control of bulk powder samples. americanpharmaceuticalreview.comresearchgate.net Studies on structurally similar piperidine derivatives and phenylacetic acid compounds have demonstrated the utility of X-ray diffraction in unequivocally establishing their polycyclic frameworks and understanding their molecular conformations in the solid state. researchgate.netmdpi.com

Table 4: Information Derived from a PXRD Pattern

| PXRD Data Feature | Interpretation | Application |

| Peak Positions (2θ) | Correlate to the d-spacings between crystal lattice planes (Bragg's Law). | Identification of the crystalline form; polymorph screening. |

| Peak Intensities | Depend on the crystal structure and preferred orientation of crystallites. | Quantitative phase analysis; detection of impurities. |

| Peak Broadening | Can be related to crystallite size and lattice strain. | Analysis of particle size and microstructural properties. |

| Amorphous Halo | A broad, non-distinct signal indicates the presence of amorphous material. | Determination of the degree of crystallinity. |

Computational Chemistry and Molecular Modeling Studies of 2 4 Piperidin 4 Yl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the properties of molecules. These methods provide a foundational understanding of a molecule's behavior, stability, and reactivity. Among the most widely used approaches is Density Functional Theory (DFT), which has become a staple for its balance of accuracy and computational efficiency in studying medium to large-sized molecules. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govnanobioletters.com DFT is utilized to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, making it an invaluable tool for chemical analysis. nih.gov

The electronic and optical properties of a molecule are significantly influenced by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A small energy gap generally implies higher reactivity and lower stability. researchgate.net

For 2-(4-(piperidin-4-yl)phenyl)acetic acid, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the carboxylic acid group, which can act as an electron acceptor. The precise energy values and the gap would be determined through DFT calculations.

Illustrative Data Table for HOMO-LUMO Analysis The following table represents typical data generated from a DFT calculation and is for illustrative purposes only, as specific experimental or computational values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu

This analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability a molecule gains from these electronic delocalizations. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. wisc.edu

Illustrative Data Table for NBO Second-Order Perturbation Analysis This table provides an example of the output from an NBO analysis, showing potential donor-acceptor interactions within the molecule. The specific interactions and energies are hypothetical.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | 3.5 |

| π(C=C) phenyl | π(C=O) carboxyl | 5.2 |

| σ(C-H) | σ*(C-N) | 1.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It illustrates the electrostatic potential on the electron density surface, providing a map of the molecule's reactive sites. scholarsresearchlibrary.com Different colors on the MEP surface represent varying potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, highlighting this area as a primary site for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atom of the piperidine's N-H group would likely exhibit a positive potential (blue), indicating a site for nucleophilic interaction.

Fukui functions are chemical reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. researchgate.net This analysis quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net The Fukui function helps to distinguish which atoms are more susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), or radical attack. scholarsresearchlibrary.com This provides a more quantitative measure of local reactivity compared to the qualitative insights from MEP maps. researchgate.net

Illustrative Data Table for Fukui Function Analysis This table shows hypothetical Fukui indices for selected atoms in the molecule, indicating their susceptibility to different types of attack. Higher values suggest greater reactivity at that site.

| Atom | Fukui Index (Electrophilic Attack) | Fukui Index (Nucleophilic Attack) |

| O (carbonyl) | 0.05 | 0.18 |

| O (hydroxyl) | 0.07 | 0.15 |

| N (piperidine) | 0.12 | 0.04 |

| C (phenyl, para) | 0.09 | 0.06 |

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties. This analysis involves identifying all possible spatial arrangements of atoms (conformers) and determining their relative stabilities. rsc.org

Computational methods, ranging from semi-empirical methods like AM1 (Austin Model 1) to more rigorous DFT calculations, are used to explore the potential energy surface of a molecule. rsc.org By systematically rotating bonds, these methods can locate various stable conformers (energy minima) and the transition states that separate them. The results provide information on the most stable, low-energy conformation that the molecule is likely to adopt under given conditions. For a molecule with multiple rotatable bonds like this compound, this analysis is essential to understand its preferred shape.

Density Functional Theory (DFT) for Electronic Structure and Properties

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific ligand-protein docking studies for the standalone this compound for the purpose of target identification are not documented, its application as a PROTAC linker places it at the heart of ternary complex formation. nih.govexplorationpub.com In this context, computational docking studies are crucial for predicting how a PROTAC, incorporating this linker, can effectively bridge a target protein and an E3 ligase.

The goal of such docking studies is to model the entire ternary complex. This is a complex computational challenge due to the size and flexibility of the system. researchgate.netbiorxiv.org Researchers often use multi-step docking protocols. First, the warhead and E3 ligase ligand components of the PROTAC are docked into their respective protein binding sites. Then, the linker's conformational space is explored to find viable connections that allow for a stable ternary complex. The incorporation of rigid moieties like piperidine (B6355638) and phenyl groups within the linker, as seen in this compound, can reduce the conformational flexibility, making the system more amenable to computational prediction. researchgate.netresearchgate.net

For example, studies on various PROTACs have utilized molecular docking to simulate the formation of the ternary complex, providing insights that guide linker design and optimization. researchgate.netbiorxiv.org These simulations help in understanding the spatial arrangement required for effective protein degradation.

Illustrative Data Table 1: Example of Docking Scores for PROTAC Components

Disclaimer: The following data is illustrative and based on general findings in PROTAC research, not on specific studies of this compound.

| Component | Target Protein | E3 Ligase | Illustrative Docking Score (kcal/mol) |

| Warhead | Target Protein X | - | -8.5 |

| E3 Ligand | - | E3 Ligase Y | -7.9 |

| Full PROTAC | Target Protein X | E3 Ligase Y | Favorable (complex score) |

Predicting the binding affinity of a ligand to a protein is a key goal of computational chemistry. While docking provides a score, more rigorous methods like Free Energy Perturbation (FEP) simulations can offer more accurate predictions of relative binding affinities. FEP is a technique based on statistical mechanics that calculates the free energy difference between two states, for instance, the binding of two different ligands to the same protein.

There are no published FEP simulations specifically for this compound. However, FEP is increasingly used in the optimization of PROTACs. For a PROTAC, FEP simulations could be employed to predict how modifications to the linker, such as altering its length or composition, would affect the stability of the ternary complex and, consequently, the degradation efficacy. These calculations are computationally intensive but can provide valuable guidance for medicinal chemists, helping to prioritize which molecules to synthesize. nih.gov

The analysis of the binding mode of a PROTAC within the ternary complex is crucial for understanding its mechanism of action. Computational models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex.

For a PROTAC containing the this compound linker, the piperidine ring and the phenyl group can participate in various interactions. The piperidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The phenyl group can engage in hydrophobic and π-stacking interactions with amino acid residues on the surface of either the target protein or the E3 ligase. The flexibility of the linker allows the PROTAC to adopt a conformation that optimizes these interactions, leading to a stable and productive ternary complex. The analysis of these binding modes through molecular dynamics simulations can provide a dynamic picture of the interactions over time. nih.gov

Illustrative Data Table 2: Potential Key Interactions for a PROTAC Linker

Disclaimer: This table is illustrative and outlines potential interactions for a linker like this compound within a ternary complex, based on general principles of molecular recognition.

| Linker Moiety | Potential Interacting Residue Type | Type of Interaction |

| Phenyl Ring | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking |

| Piperidine Ring | Hydrophobic (e.g., Leu, Val, Ile) | Hydrophobic Interaction |

| Carboxylic Acid | Basic (e.g., Lys, Arg) | Salt Bridge/Hydrogen Bond |

| Piperidine Nitrogen | Acidic/Polar (e.g., Asp, Glu, Ser) | Hydrogen Bond |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this endeavor.

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. acs.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the three-dimensional properties of the molecules. CoMFA generates a 3D grid around a set of aligned molecules and calculates steric and electrostatic fields at each grid point. These field values are then used as descriptors to build a QSAR model.

While no specific CoMFA studies on this compound have been reported, this methodology has been applied to series of piperidine-containing compounds to understand their SAR. For instance, a CoMFA study on piperidine-based analogues of cocaine helped to elucidate the steric and electrostatic interactions important for their binding to the dopamine (B1211576) transporter. biorxiv.org Such an approach could be applied to a series of PROTACs with different linkers to understand how the linker's properties influence degradation activity. The resulting CoMFA contour maps would highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent PROTACs.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. Pharmacophore models can be generated based on the structure of a ligand-protein complex or from a set of active molecules.

For a series of active PROTACs containing the this compound linker, a pharmacophore model could be developed. This model would define the optimal spatial arrangement of key features within the linker and the attached warhead and E3 ligand that leads to potent protein degradation. Such a model would be a valuable tool for virtual screening of compound libraries to identify new PROTACs with potentially improved properties. It could also guide the design of new linkers with diverse chemical scaffolds that still match the essential pharmacophoric features. Studies have shown the utility of pharmacophore modeling in identifying novel compounds with desired biological activities for various targets.

In Silico Prediction of Research-Relevant Properties

Computational chemistry and molecular modeling serve as foundational tools in the early assessment of novel chemical entities. Through in silico methods, it is possible to predict a range of properties for a molecule such as this compound, providing insights into its potential behavior in various research contexts. These predictive models utilize the compound's structure to calculate physicochemical and pharmacokinetic parameters.

Lipophilicity and Membrane Permeability Prediction

Lipophilicity and membrane permeability are critical molecular properties that influence a compound's behavior in biological systems. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes the differential solubility of a compound in a hydrophobic (e.g., octanol) versus a hydrophilic (e.g., water) phase. Membrane permeability provides an estimate of a molecule's ability to passively diffuse across lipid bilayers. These parameters are frequently predicted using computational models based on the molecule's structure.

For this compound, various computational tools can generate predictions for these properties. The Topological Polar Surface Area (TPSA) is a descriptor used to estimate permeability; molecules with a TPSA below 140 Ų are generally considered more likely to permeate cell membranes.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 219.28 g/mol | Low molecular weight. |

| Consensus Log P | 1.35 | Moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | Suggests good membrane permeability. nih.gov |

| Water Solubility (Log S) | -2.48 | Soluble. |

The BOILED-Egg model, an intuitive graphical method for predicting passive gastrointestinal absorption and brain penetration, places the compound in a region suggesting high probability of passive absorption by the gastrointestinal tract. nih.gov

Predicted Metabolism Pathways (e.g., N-dealkylation by P450s) in silico

The metabolic fate of a compound is largely determined by the action of metabolic enzymes, with the Cytochrome P450 (CYP) superfamily being the most significant in the metabolism of xenobiotics. semanticscholar.org In silico models can predict which CYP isoforms are likely to metabolize a given compound and whether the compound may act as an inhibitor of these enzymes. nih.govnih.gov

For molecules containing a piperidine ring, such as this compound, N-dealkylation is a commonly predicted metabolic pathway. nih.gov This reaction is often catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6. Computational predictions indicate that this compound is a substrate for several CYP isoforms, suggesting its potential to undergo Phase I metabolism. The secondary amine in the piperidine ring is a potential site for oxidative metabolism.

Predictive models, such as those available through the pkCSM server, can estimate the likelihood of a compound being a substrate or inhibitor for specific CYP isoforms.

Table 2: Predicted Cytochrome P450 Metabolism Profile of this compound

| CYP Isoform | Predicted Substrate | Predicted Inhibitor | Potential Metabolic Reaction |

|---|---|---|---|

| CYP1A2 | No | No | N/A |

| CYP2C9 | No | No | N/A |

| CYP2C19 | No | No | N/A |

| CYP2D6 | Yes | No | N-dealkylation, Hydroxylation |

| CYP3A4 | Yes | No | N-dealkylation, Hydroxylation |

The in silico analysis suggests that the primary routes of metabolism for this compound are likely mediated by CYP2D6 and CYP3A4. The piperidine ring and the phenylacetic acid moiety both present sites that are susceptible to enzymatic modification. Specifically, the piperidine nitrogen is a key site for potential N-dealkylation, a common metabolic transformation for such structures.

Mechanistic Biological Interactions and Structure Activity Relationship Sar Research

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For molecules based on the 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold, SAR investigations have provided valuable insights.